5-(Bromomethyl)-1H-indazole hydrobromide
Overview
Description
5-(Bromomethyl)-1H-indazole hydrobromide: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The bromomethyl group attached to the indazole core enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide typically involves the bromination of 1H-indazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1H-indazole in a suitable solvent like carbon tetrachloride.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Heat the mixture under reflux to facilitate the bromination reaction.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of hydrobromic acid in combination with a suitable solvent can also be employed to achieve the desired bromomethylation efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-1H-indazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form indazole-5-carboxaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of indazole-5-carboxaldehyde.
Reduction: Formation of 5-methyl-1H-indazole.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-1H-indazole hydrobromide is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound is utilized to study the structure-activity relationships of indazole derivatives. It helps in the development of new drugs with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of novel anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the chemical industry, this compound is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1H-indazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 5-(Bromomethyl)-1H-pyrazole hydrobromide
- 5-(Bromomethyl)-1H-benzimidazole hydrobromide
- 5-(Bromomethyl)-1H-pyrrole hydrobromide
Comparison: Compared to other bromomethyl-substituted heterocycles, 5-(Bromomethyl)-1H-indazole hydrobromide exhibits unique reactivity due to the indazole core. The presence of the benzene ring fused to the pyrazole ring imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
IUPAC Name |
5-(bromomethyl)-1H-indazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVGDURSCZOFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627374 | |
Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192369-93-0 | |
Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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